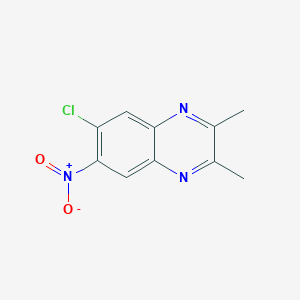
Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is a chemical compound with the molecular formula C10H19NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a 1,4-dioxane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- typically involves the reaction of piperidine with a suitable 1,4-dioxane derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloromethyl-1,4-dioxane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the dioxane ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst in an ethanol solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups to the piperidine or dioxane moieties.
科学研究应用
Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and cardiovascular conditions.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it could inhibit an enzyme by occupying its active site or alter receptor function by binding to a ligand-binding domain. The exact molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
相似化合物的比较
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine, used as a precursor in the synthesis of various pharmaceuticals.
1,4-Dioxane: A cyclic ether used as a solvent and stabilizer in various chemical reactions.
4-(1,4-Dioxan-2-yl)piperidine: A closely related compound with similar structural features but different functional groups.
Uniqueness
Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is unique due to the presence of both piperidine and 1,4-dioxane moieties in its structure This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler counterparts
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
4-(1,4-dioxan-2-ylmethoxy)piperidine |
InChI |
InChI=1S/C10H19NO3/c1-3-11-4-2-9(1)14-8-10-7-12-5-6-13-10/h9-11H,1-8H2 |
InChI 键 |
FCLPKNMBDOADLJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1OCC2COCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide](/img/structure/B13779032.png)
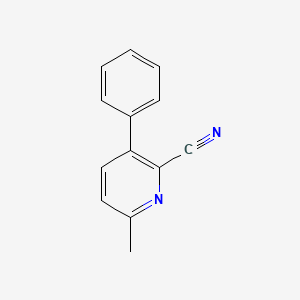
![1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-](/img/structure/B13779052.png)
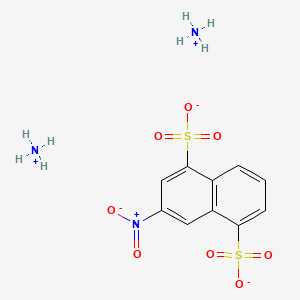


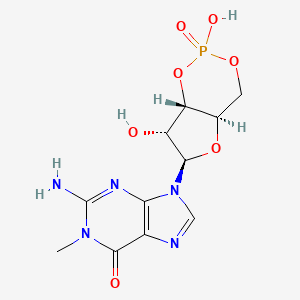
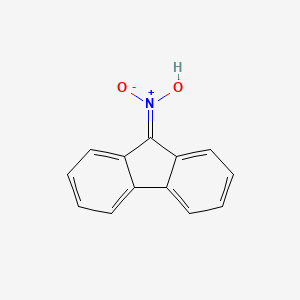


![Benzenamine,4,4'-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl-](/img/structure/B13779076.png)


